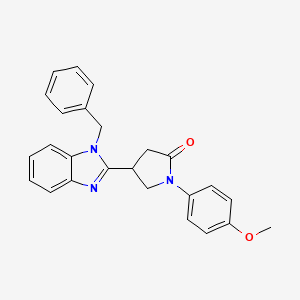

4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one

Descripción

The compound 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one features a pyrrolidin-2-one core substituted at position 4 with a 1-benzyl-1H-1,3-benzodiazol-2-yl group and at position 1 with a 4-methoxyphenyl moiety. This structural combination suggests applications in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors .

Propiedades

IUPAC Name |

4-(1-benzylbenzimidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O2/c1-30-21-13-11-20(12-14-21)27-17-19(15-24(27)29)25-26-22-9-5-6-10-23(22)28(25)16-18-7-3-2-4-8-18/h2-14,19H,15-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPPJZKUHUKOMQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One possible route could involve the following steps:

Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with benzaldehyde under acidic conditions.

Introduction of Benzyl Group: The benzimidazole can be benzylated using benzyl chloride in the presence of a base such as potassium carbonate.

Formation of Pyrrolidinone Ring: The pyrrolidinone ring can be formed by reacting the benzimidazole derivative with 4-methoxyphenylacetic acid under cyclization conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

Industry: Use in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with the target molecule, differing primarily in substituents on the pyrrolidin-2-one core or heterocyclic moieties:

Crystallographic Analysis

- Programs like SHELXL () are critical for refining crystal structures of such compounds. For example, bond lengths and angles in benzodiazole-containing derivatives can be compared to analogues like benzothiazoles () to assess conformational flexibility.

Actividad Biológica

The compound 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one is a derivative of the benzimidazole class, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 320.39 g/mol. The compound features a pyrrolidinone ring, a benzodiazole moiety, and a methoxyphenyl group, contributing to its potential biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor properties of benzimidazole derivatives. For instance, compounds similar to our target compound have shown significant inhibition against various cancer cell lines. A notable example is the inhibition of PLK4 in colon cancer models, where derivatives exhibited IC50 values in the single-digit nanomolar range . The structural modifications in compounds bearing the benzodiazole nucleus have been linked to enhanced antiproliferative activity.

Antimicrobial Activity

Benzimidazole derivatives are known for their antimicrobial properties. Research indicates that compounds with similar structures exhibit potent activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives demonstrated minimum inhibitory concentration (MIC) values lower than standard antibiotics . This suggests that our compound may also possess significant antimicrobial efficacy.

Antioxidant Activity

The antioxidant potential of benzimidazole derivatives has been explored in various studies. Compounds with methoxy groups have shown improved radical scavenging activities due to enhanced electron-donating capabilities . This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of specific substituents on the benzodiazole ring significantly influences biological activity. For instance:

- Methoxy Substitution : The introduction of methoxy groups enhances solubility and bioavailability, which can lead to improved pharmacokinetic profiles.

- Benzyl Group : The benzyl moiety is associated with increased binding affinity to target proteins, enhancing therapeutic effects .

Case Study 1: Anticancer Efficacy

A study conducted on a series of benzimidazole derivatives demonstrated that specific modifications led to enhanced anticancer activity against HCT116 colon cancer cells. The best-performing derivative showed an IC50 value significantly lower than that of standard chemotherapeutics . This highlights the potential of our compound as a candidate for further development in cancer therapy.

Case Study 2: Antimicrobial Assessment

In another study assessing antimicrobial efficacy, compounds with similar structural features were tested against several bacterial strains. The results indicated that derivatives exhibited MIC values comparable to or better than existing antibiotics, suggesting a promising avenue for treating bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.